molecular formula C27H37NO8 B591173 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid CAS No. 1630023-01-6

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid

Cat. No. B591173
CAS RN: 1630023-01-6
M. Wt: 503.6
InChI Key: CMXUADKSHAPHSQ-MYQCPFBQSA-N
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Description

UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-hydroxypentyl) β-D-glucuronide is an expected major urinary metabolite of UR-144, based on the metabolism of similar cannabimimetics. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been utilized in the synthesis of spiroketals with potential applications in medicinal chemistry. For example, Meilert, Pettit, and Vogel (2004) reported the synthesis of C15 polyketide spiroketals, demonstrating the compound's role in generating structures with biological activity, particularly in cancer cell growth inhibition (Meilert, Pettit, & Vogel, 2004).

Chemical Synthesis Techniques

  • The compound has been involved in studies focusing on enantiospecific synthesis, highlighting its importance in creating specific stereochemical configurations in chemical compounds. Deschenaux et al. (1989) explored this aspect through the synthesis of carboxylic acids (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot-Guillarmod, 1989).

Exploration in Biochemical Properties

  • Lian et al. (2011) synthesized novel carbohydrate-based derivatives using this compound, contributing to the understanding of its potential in creating new biochemical structures (Lian, Liu, Zheng, Liu, & Zhao, 2011).
  • Mohammed et al. (2020) focused on the synthesis of a sugar imine molecule using this compound, illustrating its applicability in diverse chemical synthesis processes (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Pharmaceutical Research and Drug Design

  • Bennett and Murphy (2020) isolated a derivative of this compound, demonstrating its potential in pharmaceutical research and drug design (Bennett & Murphy, 2020).
  • Harding et al. (2003) explored its use in the synthesis of C-linked disaccharide mimetics, indicating its role in developing novel biochemical structures with potential therapeutic applications (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO8/c1-26(2)23(27(26,3)4)18(29)16-14-28(17-11-7-6-10-15(16)17)12-8-5-9-13-35-25-21(32)19(30)20(31)22(36-25)24(33)34/h6-7,10-11,14,19-23,25,30-32H,5,8-9,12-13H2,1-4H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXUADKSHAPHSQ-CZLVRFMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCOC4C(C(C(C(O4)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043154
Record name (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid

CAS RN

1630023-01-6
Record name (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid
Reactant of Route 2
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid
Reactant of Route 3
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid
Reactant of Route 4
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid
Reactant of Route 5
Reactant of Route 5
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid
Reactant of Route 6
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-((5-(3-(2,2,3,3-tetramethylcyclopropane-1-carbonyl)-1H-indol-1-yl)pentyl)oxy)tetrahydro-2H-pyran-2-carboxylicacid

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